molecular formula C14H20BrFN2 B4955063 N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine

N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine

カタログ番号: B4955063
分子量: 315.22 g/mol
InChIキー: LZTRIISSVOHXCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine, also known as BFBMD, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BFBMD has been found to exhibit a wide range of biological activities, including analgesic, antidepressant, and antipsychotic effects.

作用機序

The exact mechanism of action of N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that this compound increases the levels of these neurotransmitters in the brain by blocking their reuptake, leading to increased neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased neurotransmission, which is responsible for the analgesic, antidepressant, and antipsychotic effects of this compound. This compound has also been found to have a low potential for abuse and addiction, making it a promising therapeutic agent.

実験室実験の利点と制限

One of the main advantages of N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a safer alternative to other drugs with similar therapeutic effects. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.

将来の方向性

There are several future directions related to N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine that could be explored. One potential area of research is the development of more potent and selective SNDRI compounds. Additionally, the therapeutic potential of this compound for the treatment of other psychiatric disorders, such as anxiety and bipolar disorder, could be investigated. Finally, the use of this compound in combination with other drugs for the treatment of pain and psychiatric disorders could also be explored.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit analgesic, antidepressant, and antipsychotic effects. This compound acts as an SNDRI, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has a low potential for abuse and addiction, making it a promising therapeutic agent. However, its relatively short half-life may limit its therapeutic potential. Future research could focus on the development of more potent and selective SNDRI compounds, the investigation of this compound for the treatment of other psychiatric disorders, and the use of this compound in combination with other drugs for the treatment of pain and psychiatric disorders.

合成法

The synthesis of N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 3-bromo-4-fluorobenzyl chloride with N,N-dimethyl-4-piperidone in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield this compound. The synthesis method is relatively simple and can be carried out on a large scale.

科学的研究の応用

N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic properties in animal models of pain. This compound has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been found to have antipsychotic effects in animal models of schizophrenia.

特性

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFN2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-14(16)13(15)9-11/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRIISSVOHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。